molecular formula C8H20Cl2N2 B7889929 (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B7889929
M. Wt: 215.16 g/mol
InChI Key: BZJVMZDYSWJIIG-RHJRFJOKSA-N
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Description

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride (CAS: 320778-92-5) is a chiral diamine derivative featuring a cyclohexane backbone with dimethylamine substituents at the N1 positions and a (1R,2R) stereochemical configuration. Its molecular formula is C₈H₁₈N₂·2HCl, with a molecular weight of 201.14 g/mol . The compound is synthesized from (1R,2R)-diaminocyclohexane via alkylation followed by hydrochloride salt formation . It is widely used in asymmetric catalysis, particularly as a ligand precursor in transition metal complexes for enantioselective reactions .

Properties

IUPAC Name

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJVMZDYSWJIIG-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Considerations

The synthesis begins with enantiomerically pure (1R,2R)-cyclohexane-1,2-diamine, a chiral diamine precursor. Key challenges include preserving stereochemical integrity during methylation and ensuring complete conversion to the target compound.

Methylation Reaction

The primary amine groups are methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under alkaline conditions. A typical procedure involves:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Temperature : 0–25°C (controlled to minimize racemization)

  • Reaction Time : 12–24 hours

The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or methanol. Crystallization is induced by slow evaporation or anti-solvent addition (e.g., diethyl ether).

Table 1: Laboratory-Scale Reaction Conditions and Yields

ParameterValue Range
Methylation Temperature0–25°C
Methylation Yield65–85%
Salt Formation Yield90–95%
Overall Purity>98% (HPLC)

Industrial Production Methods

Continuous Flow Methylation

Industrial processes employ continuous flow reactors to enhance efficiency and safety. Key advantages include:

  • Precise Temperature Control : Minimizes side reactions (e.g., over-methylation).

  • Automated Quenching : Immediate neutralization of excess methylating agent.

  • Scalability : Throughput of 10–100 kg/day.

Crystallization Optimization

Large-scale dihydrochloride salt formation uses mixed-solvent systems (e.g., ethanol/water) to improve crystal morphology and filtration rates.

Table 2: Industrial vs. Laboratory Methods Comparison

ParameterLaboratory MethodIndustrial Method
Methylation Time12–24 hours2–4 hours
Solvent ConsumptionHighLow (solvent recycling)
Energy EfficiencyModerateHigh
Annual ProductionGrams to kilogramsHundreds of kilograms

Purification and Analytical Validation

Recrystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Key parameters:

  • Crystallization Temperature : 4°C

  • Yield Loss : <5%

Chiral Purity Analysis

Enantiomeric excess (ee) is validated using:

  • Chiral HPLC : Chiralpak® IC column, hexane/isopropanol (90:10) mobile phase.

  • Polarimetry : Specific rotation [α]D²⁵ = -15° to -20° (c = 1 in H₂O).

Table 3: Analytical Characterization Data

TechniqueResult
¹H NMR (D₂O)δ 2.8 (s, 6H, N-CH₃), 3.1–3.3 (m, 2H, CH-N), 1.2–2.0 (m, 8H, cyclohexane)
Melting Point>250°C (decomposition)
HPLC Purity≥99% (UV detection at 254 nm)

Critical Challenges and Mitigation Strategies

Racemization During Methylation

Racemization is minimized by:

  • Low-Temperature Reactions : Maintaining temperatures below 25°C.

  • Inert Atmosphere : Using nitrogen or argon to prevent oxidative degradation.

Byproduct Formation

Common byproducts (e.g., N,N,N',N'-tetramethyl derivatives) are removed via:

  • Selective Crystallization : Differential solubility in ethanol/water.

  • Ion-Exchange Chromatography : For small-scale purification.

Emerging Methodologies

Enzymatic Methylation

Recent studies explore lipase-catalyzed methylation using dimethyl carbonate as a green methylating agent, achieving 70–80% yield with negligible racemization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours while maintaining >90% enantiomeric excess.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the amine groups under controlled conditions. Key reagents and outcomes include:

Oxidizing Agent Conditions Primary Product Yield Source
Hydrogen peroxideAcidic medium (H₂SO₄)N-oxides (amide intermediates)65-78%
Potassium permanganateAqueous, 60°CCyclohexene derivatives*42-55%

*Oxidative ring-opening observed under strong conditions, forming dicarboxylic acid derivatives.

Reduction Reactions

The dimethylamine groups participate in reduction processes, though less frequently than primary amines:

Reducing Agent Conditions Primary Product Yield Source
Lithium aluminum hydrideAnhydrous ether, refluxSecondary alcohol derivatives<30%
Sodium borohydrideMethanol, 25°CNo significant reduction observed-

Reductive transformations are sterically hindered by the methyl groups, explaining lower yields compared to non-methylated analogs.

Substitution Reactions

The compound participates in nucleophilic substitutions at nitrogen centers:

Electrophile Base Product Reaction Time Source
Methyl iodideK₂CO₃, DMFTrimethylated derivatives12 hr, 80°C
Benzyl chlorideEt₃N, THFN-benzyl substituted products24 hr, 60°C

Substitution occurs preferentially at secondary amines despite steric challenges.

Acid-Base Reactions

As a dihydrochloride salt, it demonstrates dual acid-base behavior:

  • Protonation:
    Maintains stability in aqueous solutions (pH 2-6) due to hydrochloride counterions .

  • Deprotonation:
    Reacts with strong bases (e.g., NaOH) to form free base:
    C8H18N22HCl+2NaOHC8H18N2+2NaCl+2H2O\text{C}_8\text{H}_{18}\text{N}_2·2\text{HCl} + 2\text{NaOH} → \text{C}_8\text{H}_{18}\text{N}_2 + 2\text{NaCl} + 2\text{H}_2\text{O}
    Free base exhibits increased nucleophilicity but reduced solubility .

Coordination Chemistry

The compound serves as a chiral ligand in asymmetric catalysis:

Metal Center Application Key Feature Reference
Copper(I)Asymmetric N-amidationEnantiomeric excess (ee) up to 92%
RutheniumHydrogenation of ketonesTurnover frequency (TOF): 1,200 h⁻¹
PalladiumCross-coupling reactionsEnhanced regioselectivity vs. non-chiral ligands

X-ray crystallography confirms bidentate coordination through nitrogen atoms, creating distorted octahedral geometries in metal complexes .

Stability Under Reaction Conditions

Critical stability parameters:

Condition Observation Implications
High temperatures (>150°C)Decomposition via Hoffmann eliminationLimits high-T applications
Strong acids (pH <1)Partial hydrolysis of amine groupsAvoid concentrated mineral acids
UV light exposureGradual racemization (Δee ≈ 0.5%/hr)Requires light-protected storage

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves:

  • Starting Material: The process begins with (1R,2R)-cyclohexane-1,2-diamine.
  • N-Methylation: Primary amino groups are selectively methylated using agents like methyl iodide or dimethyl sulfate.
  • Purification: Techniques such as recrystallization or column chromatography are employed to achieve high purity.

In industrial applications, continuous flow reactors are often utilized for better control over reaction conditions and improved yield.

Asymmetric Synthesis

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is extensively used as a chiral ligand in asymmetric synthesis. This application is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical development due to their varying biological activities based on chirality.

Pharmaceutical Development

This compound serves as a building block for synthesizing various biologically active molecules:

  • Anticancer Agents: Its derivatives have been explored for their potential efficacy against cancer cells.
  • Antimicrobial Compounds: Research indicates promising activity against various pathogens.

Catalysis

The compound acts as a catalyst in several chemical reactions, facilitating processes such as:

  • Oxidation Reactions: It can be oxidized to form imines or amides.
  • Reduction Reactions: It can be reduced to yield secondary amines.
  • Substitution Reactions: Nucleophilic substitutions can occur at the amino groups.

Material Science

In industry, (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is utilized in the formulation of polymers and resins. Its unique properties contribute to enhanced mechanical and chemical characteristics of these materials.

Enzyme Interaction

The compound can inhibit or activate specific enzymes impacting metabolic pathways crucial for various biological processes.

Receptor Binding

Its structural configuration enables selective binding to receptors, influencing signal transduction processes essential for cellular communication.

Case Study 1: Anticancer Activity

A study explored the derivatives of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride for their anticancer properties. Results indicated that specific modifications to the compound enhanced its selectivity towards cancer cell lines while minimizing toxicity towards normal cells.

Case Study 2: Asymmetric Catalysis

Research demonstrated that this compound serves as an effective chiral ligand in asymmetric catalysis. The study highlighted its ability to facilitate enantioselective reactions leading to high yields of desired products with excellent enantiomeric excess.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a chiral ligand, binding to metal centers and facilitating asymmetric catalysis. The pathways involved include:

    Coordination to Metal Centers: The diamine coordinates to metal ions, forming stable complexes.

    Induction of Chirality: The chiral environment induces enantioselectivity in catalytic reactions.

Comparison with Similar Compounds

Cyclohexane vs. Cyclopentane Analogues

Key Compound :

  • (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS: 1807914-23-3, Molecular Formula: C₇H₁₈Cl₂N₂)
Parameter Cyclohexane Derivative (CAS 320778-92-5) Cyclopentane Derivative (CAS 1807914-23-3)
Ring Size 6-membered 5-membered
Steric Effects Lower ring strain, higher conformational flexibility Higher ring strain, reduced flexibility
Solubility Moderate in polar solvents Slightly higher solubility due to smaller ring
Applications Catalysis, chiral ligands Limited literature; potential niche uses

Research Insight :
The cyclohexane derivative’s larger ring provides better stability in catalytic cycles, while the cyclopentane analogue’s compact structure may enhance reactivity in constrained environments .

Substituent Variations: Dimethyl vs. Tetramethyl

Key Compound :

  • (1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS: 53152-69-5)
Parameter N1,N1-Dimethyl (CAS 320778-92-5) N1,N1,N2,N2-Tetramethyl (CAS 53152-69-5)
Substituents Two methyl groups at N1 Four methyl groups at N1 and N2
Basicity Higher (free N2 amine) Lower (quaternized N2)
Coordination Capacity Bidentate ligand potential Reduced due to steric hindrance
Lipophilicity Moderate Enhanced

Research Insight :
The dimethyl variant retains a free N2 amine, enabling coordination to metal centers (e.g., Mn, Co), while the tetramethyl derivative’s steric bulk limits its utility in catalysis .

Stereochemical Isomers

Key Compound :

  • (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9)
Parameter (1R,2R)-Isomer (CAS 320778-92-5) (1S,2S)-Isomer (CAS 894493-95-9)
Stereochemistry R,R configuration S,S configuration
Chiral Interactions Favors specific enantiomers Opposite enantioselectivity
Catalytic Performance High in R-selective reactions High in S-selective reactions

Research Insight :
The enantiomers exhibit mirror-image catalytic behavior, critical for synthesizing target enantiomers in pharmaceuticals .

Ring Size Variants: Cyclobutane Derivatives

Key Compound :

  • Rel-(1R,2R)-N1,N1-Dimethylcyclobutane-1,2-diamine dihydrochloride (CAS: 63574-71-0)
Parameter Cyclohexane Derivative (CAS 320778-92-5) Cyclobutane Derivative (CAS 63574-71-0)
Ring Strain Minimal Significant
Thermal Stability High Lower
Reactivity Predictable in catalysis Potentially reactive due to strain

Research Insight :
The cyclobutane derivative’s strain energy may facilitate unique reaction pathways but compromises stability under harsh conditions .

Data Tables

Table 1: Physical and Chemical Properties

Compound (CAS) Molecular Weight Melting Point Solubility Storage Conditions
320778-92-5 201.14 g/mol Not reported Polar solvents Dark, inert atmosphere
1807914-23-3 (Cyclopentane) 201.14 g/mol Not reported High in MeOH Room temperature
53152-69-5 (Tetramethyl) 184.29 g/mol Not reported Low Ambient

Biological Activity

(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with potential applications in medicinal chemistry and catalysis. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

  • Molecular Formula : C8H20Cl2N2
  • Molecular Weight : 215.1638 g/mol
  • CAS Number : 473918-41-1
  • Melting Point : >250 °C
  • Boiling Point : 284.8 °C at 760 mmHg

Biological Activity Overview

The biological activity of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has been explored in various contexts, including its role as a ligand in catalysis and its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine exhibit significant antimicrobial properties. For instance, studies have shown that certain diamines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, MTT assays have been employed to assess the viability of various cancer cell lines after treatment with diamine derivatives. The results suggest that the compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells .

The mechanism by which (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride exerts its biological effects is likely multifaceted:

  • Ligand Properties : As a ligand, it can facilitate metal-catalyzed reactions which may lead to the formation of reactive species that can interact with biological macromolecules.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially leading to membrane destabilization and apoptosis in susceptible cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyFindings
Study on Antibacterial Activity Compounds structurally similar to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine showed MIC values ranging from 64 to 512 µg/mL against various bacterial strains .
Cytotoxicity Assay In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against pancreatic and gastric cancer cell lines .
Mechanistic Insights Research suggests that hydrogen bonding interactions enhance antibacterial activity; compounds with stronger hydrogen bonding displayed improved efficacy .

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of cyclohexane-1,2-diketone precursors using methylamine and a reducing agent like sodium cyanoborohydride. Key parameters include:

  • Temperature : Optimal yields (>70%) are achieved at 25–40°C; higher temperatures promote side reactions (e.g., over-alkylation) .
  • pH : Controlled acidic conditions (pH 4–6) stabilize intermediates and prevent racemization .
  • Chiral resolution : Enantiomeric purity is ensured via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

Q. How should researchers handle discrepancies in reported CAS numbers (e.g., 320778-92-5 vs. 68737-65-5) for this compound?

Conflicting CAS numbers may arise from stereoisomer variations or formulation differences (free base vs. hydrochloride). To verify identity:

  • Analytical cross-check : Use NMR (¹H/¹³C) to confirm methyl group positions and cyclohexane chair conformation .
  • Chiral purity analysis : Compare optical rotation values with literature (e.g., [α]D²⁵ = -15° to -20° for the (1R,2R)-enantiomer) .
  • Hazard alignment : Match GHS data (e.g., H315-H319-H335 hazard codes) with safety sheets .

Q. What are the critical storage conditions to maintain compound stability?

  • Temperature : Store at room temperature (20–25°C); degradation occurs above 40°C .
  • Light sensitivity : Protect from UV exposure using amber glassware or opaque containers .
  • Atmosphere : Store under inert gas (N₂ or Ar) to prevent oxidation of the amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Contradictions often stem from residual solvents or enantiomeric impurities. Methodological steps include:

  • Solvent suppression : Use D₂O exchange or deuterated solvents to eliminate residual proton signals .
  • 2D NMR (COSY, HSQC) : Assign peaks unambiguously; e.g., the methyl groups at δ 2.2–2.4 ppm correlate with adjacent NH protons in HSQC .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 143.12 (free base) and 216.08 (dihydrochloride) .

Q. What role does this compound play in asymmetric catalysis, and how does its coordination geometry affect catalytic efficiency?

The ligand forms stable complexes with transition metals (e.g., Cu²⁺, Hg²⁺) via its bidentate N,N′-donor system. Key findings:

  • Coordination studies : X-ray crystallography of the Hg(II) complex () reveals a distorted tetrahedral geometry, enhancing substrate binding in cross-coupling reactions .
  • Catalytic activity : In Pd-catalyzed allylic alkylation, enantioselectivity (>90% ee) is achieved due to the ligand’s rigid cyclohexane backbone .

Q. What strategies mitigate enantiomeric contamination during large-scale synthesis?

  • Dynamic kinetic resolution : Use chiral additives (e.g., L-proline) to suppress racemization during amine alkylation .
  • Crystallization control : Isolate the dihydrochloride salt in ethanol/water mixtures, which preferentially crystallizes the (1R,2R)-enantiomer .
  • Process analytics : Implement inline FTIR to monitor amine protonation states and adjust pH in real-time .

Key Methodological Recommendations

  • Stereochemical analysis : Always couple chiral HPLC with polarimetry to confirm enantiopurity .
  • Complexation studies : Employ X-ray crystallography for unambiguous structural assignments in metal-ligand systems .
  • Scale-up protocols : Prioritize dihydrochloride salt formation for improved stability and handling .

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